molecular formula C20H44N2 B8365696 3,14-Diethylhexadecane-4,13-diamine CAS No. 70799-90-5

3,14-Diethylhexadecane-4,13-diamine

Cat. No.: B8365696
CAS No.: 70799-90-5
M. Wt: 312.6 g/mol
InChI Key: MZNQLXRKWSZAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,14-Diethylhexadecane-4,13-diamine is a useful research compound. Its molecular formula is C20H44N2 and its molecular weight is 312.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

70799-90-5

Molecular Formula

C20H44N2

Molecular Weight

312.6 g/mol

IUPAC Name

3,14-diethylhexadecane-4,13-diamine

InChI

InChI=1S/C20H44N2/c1-5-17(6-2)19(21)15-13-11-9-10-12-14-16-20(22)18(7-3)8-4/h17-20H,5-16,21-22H2,1-4H3

InChI Key

MZNQLXRKWSZAJE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CCCCCCCCC(C(CC)CC)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

If there are used in the manner described under (a), instead of 250 g (1 mol) of 3,12-diisopropyl-1,2-diaza-1,5,9-cyclododecatriene, 49 g (0.159 mol) of 3,12-di-(3-pentyl)-1,2-diazacyclododecane and correspondingly reduced amounts of catalyst and solvent, with the procedure otherwise remaining the same, there is obtained, after chromatographical purification and distillation, 26.8 g (54% of theory) of 4,13-diamino-3,14-diethylhexadecane in the form of colourless oil [b.p. 141°-143° C./0.004 Torr; nD20 =1.4666; IR (liquid) inter alia bands at 3378, 3278 and 1613 cm-1 ].
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,12-diisopropyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
250 g
Type
reactant
Reaction Step Two
Name
3,12-di-(3-pentyl)-1,2-diazacyclododecane
Quantity
49 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

If there are used in the manner described under (a), instead of 942 g (3.79 mols) of 3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene, 49 g (0.159 mol) of 3,12-di-(3-pentyl)-1,3-diazacyclododecane and correspondingly reduced amounts of catalyst and solvent, there is obtained, after chromatographic purification and distillation, 26.8 g (54% of theory) of 4,13-diamino-3,14-diethylhexadecane as colourless oil [b.p. 141°-143° C./0.004 Torr; nD° =1.4666; IR (liquid) inter alia bands at 3378, 3278 and 1613 cm-1 ].
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
942 g
Type
reactant
Reaction Step Two
Name
3,12-di-(3-pentyl)-1,3-diazacyclododecane
Quantity
49 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The procedure described in (a) is repeated, starting from 49 g (0.16 mole) of 3,12-di-(3-pentyl)-1,2-diazacyclododecane and using correspondingly reduced amounts of catalyst and solvent, affording after purification by chromatography 37.5 g (75% of theory) of 4,13-diamino-3,14-diethylhexadecane as a colourless oil [nD20 =1.4664; IR spectrum (liquid) includes bands at 3330, 1626 cm-1 ].
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,12-di-(3-pentyl)-1,2-diazacyclododecane
Quantity
49 g
Type
reactant
Reaction Step Two

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